molecular formula C8H5Cl3O B8553917 2,6-Dichloro-4-methylbenzoyl chloride

2,6-Dichloro-4-methylbenzoyl chloride

Cat. No. B8553917
M. Wt: 223.5 g/mol
InChI Key: OSGGFKOSGNTQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-methylbenzoyl chloride is a useful research compound. Its molecular formula is C8H5Cl3O and its molecular weight is 223.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dichloro-4-methylbenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-methylbenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H5Cl3O

Molecular Weight

223.5 g/mol

IUPAC Name

2,6-dichloro-4-methylbenzoyl chloride

InChI

InChI=1S/C8H5Cl3O/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3

InChI Key

OSGGFKOSGNTQAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C(=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,6-dichloro-4methylbenzoic acid (7.15 g, 34.9 mmol) in thionyl chloride (133 ml) containing dimethylformamide (1.3 ml) was refluxed 3 hours, evaporated under vacuum, and azeotroped twice with benzene. The residue was triturated with petroleum ether (b.p. 30°-60° C., 200 ml) and filtered. The filtrate was evaporated under vacuum to provide 8.5 g (109% of theory) 2,6-dichloro-4-methylbenzoyl chloride, IR (neat): 1785 cm-1. The crude chloride and chlorobenzene (94 g) were stirred in carbon tetrachloride (235 ml), treated in portions with aluminum chloride (5.35 g, 40.1 mmol), kept 30 minutes at ambient temperature, and refluxed 3 hours. The mixture was cooled, quenched by addition of ice and concentrated hydrochloric acid, and extracted three times with dichloromethane. The combined extracts were washed with water, dried over anhydrous magnesium sulfate, and evaporated under vacuum. The residue was chromatographed on a column of silica gel (400 g) eluted with 3:2 (v/v) dichloromethane-hexane to provide 7.19 g (69%) of 4-(4-chlorobenzoyl)-3,5-dichlorotoluene, m.p. 111.5°-114° C.
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
133 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.